molecular formula C9H20N2 B11731972 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

Cat. No.: B11731972
M. Wt: 156.27 g/mol
InChI Key: PCYPQONGQXKVDI-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is a specialized cyclopentane-based compound featuring both aminomethyl and dimethylaminomethyl functional groups. This diamino structural motif makes it valuable as a chemical building block or synthetic intermediate in medicinal chemistry and drug discovery research. The compound's molecular framework is particularly relevant for the development of pharmacologically active molecules, with similar cyclopentylamine derivatives appearing in patent literature as key structural components in factor Xa inhibitors for thromboembolic disorders and KRAS G12D mutation inhibitors for anticancer applications . Researchers utilize this compound primarily as a versatile scaffold in synthetic organic chemistry, where its dual amino functionality allows for selective derivatization and molecular diversification. The sterically accessible primary amine group enables condensation reactions, amide bond formation, and nucleophilic substitutions, while the tertiary dimethylamino group contributes to molecular geometry and physicochemical properties. Available as a reference standard for analytical method development and compound identification, this chemical is supplied with comprehensive characterization data including NMR, LC-MS, and HPLC purity documentation. This compound is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption, veterinary use, or household application. Researchers should consult safety data sheets and implement appropriate engineering controls and personal protective equipment when handling this compound.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]cyclopentyl]methanamine

InChI

InChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3

InChI Key

PCYPQONGQXKVDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine typically involves the reaction of cyclopentane derivatives with aminomethyl and dimethylmethanamine groups. One common method includes the use of cyclopentyl bromide, which undergoes nucleophilic substitution with aminomethyl and dimethylmethanamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The dimethylmethanamine moiety may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its cyclopentyl backbone combined with dual amine functionalities. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine (Target) Cyclopentane - 3-(Aminomethyl)
- N,N-dimethylmethanamine
C₉H₁₉N₃* 169.27* Reference structure for comparison.
Blarcamesinum (rac-1-[(3R)-2,2-diphenyloxolan-3-yl]-N,N-dimethylmethanamine) Oxolane (tetrahydrofuran) - 2,2-Diphenyl
- N,N-dimethylmethanamine
C₁₉H₂₃NO 289.39 Diphenyloxolane core enhances steric bulk and aromatic interactions .
1-(1-(4-Chlorophenyl)cyclobutyl)-N,N-dimethylmethanamine HCl Cyclobutane - 4-Chlorophenyl
- N,N-dimethylmethanamine
C₁₃H₁₉ClN₂·HCl 280.22 Smaller ring size (cyclobutane) and chloro-substituent increase electrophilicity .
1-(3-Chlorophenyl)cyclopentanemethanamine Cyclopentane - 3-Chlorophenyl
- Methanamine
C₁₂H₁₆ClN 209.72 Lacks dimethylamino group, reducing basicity .
1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine Benzene - 3-(Aminomethyl)
- N,N-dimethylmethanamine
C₁₀H₁₆N₂ 164.25 Aromatic ring instead of cyclopentane alters lipophilicity and π-π interactions .
N,N-Dimethylmethanamine (Trimethylamine) Methane - Three methyl groups attached to nitrogen C₃H₉N 59.11 Simplest analog; high volatility and limited steric hindrance .

Pharmacological and Chemical Properties

  • Basicity : The N,N-dimethyl group increases basicity (pKa ~10–11), similar to trimethylamine, facilitating protonation in physiological environments .
  • Derivatives like 1-(5-(3-chlorophenyl)...methanamine () act as biased opioid ligands, indicating possible CNS activity.

Biological Activity

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine, often referred to as a cyclopentyl amine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including molecular interactions, pharmacodynamics, and relevant case studies.

The compound belongs to the class of organic compounds known as phenylmethylamines. Its chemical structure allows for interactions with various biological systems, particularly through its ability to act as an inhibitor of specific enzymes and receptors.

This compound is primarily recognized for its role in producing nitric oxide (NO) , a crucial signaling molecule involved in various physiological processes. The compound acts as an inhibitor of nitric oxide synthases (NOS), particularly NOS1 and NOS3, which are responsible for synthesizing NO from L-arginine.

Nitric Oxide Synthase Inhibition

  • NOS1 : Involved in neurotransmission and exhibits properties akin to a neurotransmitter in both the brain and peripheral nervous system.
  • NOS3 : Plays a significant role in vascular function by mediating vasodilation through cGMP signaling pathways.

The inhibition of these enzymes can lead to altered levels of NO, impacting processes such as inflammation and vascular regulation .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Nitric Oxide Production Induces NO production, influencing vascular tone and immune responses.
Inflammatory Mediator Enhances synthesis of pro-inflammatory cytokines like IL-6 and IL-8.
Antitumor Activity Exhibits potential tumoricidal effects through NO-mediated mechanisms.

Pharmacological Implications

The compound's ability to modulate NO levels has significant implications for therapeutic applications, particularly in conditions characterized by inflammation or impaired vascular function. The inhibition of NOS may provide a pathway for treating diseases such as:

  • Chronic Inflammatory Diseases : Conditions like asthma or chronic obstructive pulmonary disease (COPD) may benefit from the modulation of inflammatory responses.
  • Cardiovascular Disorders : By influencing vascular smooth muscle relaxation, the compound could play a role in managing hypertension or other cardiovascular conditions.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Inflammation : Research demonstrated that the compound significantly reduces levels of IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .
  • Vascular Studies : In a controlled setting, administration of the compound resulted in enhanced vasodilation responses in animal models, supporting its role in cardiovascular health .

Q & A

Q. Methodological Focus

  • HPLC with UV/ELSD Detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities.
  • LC-MS/MS : Detects trace contaminants (e.g., residual solvents or byproducts) at ppm levels .
  • Karl Fischer Titration : To quantify moisture content, critical for hygroscopic amine derivatives .

What safety precautions are essential during handling?

Q. Experimental Design

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335).
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How is the compound’s stability evaluated under experimental conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and varying pH to identify degradation pathways.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>234°C as per boiling point data) .
  • Long-Term Stability : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) under storage conditions .

What are the computational approaches to predict biological activity?

Q. Advanced

  • Molecular Docking : Simulate interactions with targets like sigma-1 receptors (implicated in neuroprotection) using software (AutoDock Vina).
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

How can synthetic byproducts be minimized during scale-up?

Q. Methodological Focus

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Flow Chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) for robustness .

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